Ethyllithium

Overview

Description

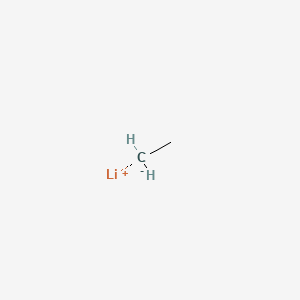

Ethyllithium (C₂H₅Li) is a highly reactive organolithium compound widely used in synthetic organic chemistry for deprotonation, alkylation, and nucleophilic addition reactions. With a molecular weight of 36.002 g/mol and CAS registry number 811-49-4, it is characterized by its ionic bonding nature, as evidenced by its short C–Li bond length (1.880 Å) and high reactivity in polar solvents . A representative thermochemical reaction, such as HBr (g) + C₂H₅Li (cr) → C₂H₆ (g) + BrLi (cr), exhibits a reaction enthalpy (ΔrH°) of -345.7 ± 2.0 kJ/mol, highlighting its exothermic reactivity . This compound typically aggregates into tetrameric structures in solution, a feature critical to its reactivity and stability .

Preparation Methods

Ethyllithium can be synthesized through several methods:

Synthetic Routes: One common method involves the reaction of bromoethane with metallic lithium in pentane.

Industrial Production Methods: Industrially, this compound is produced in a similar manner but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyllithium undergoes various types of chemical reactions:

Oxidation and Reduction: this compound can be oxidized to form ethylene and lithium hydride.

Substitution Reactions: this compound is commonly used in nucleophilic substitution reactions.

Common Reagents and Conditions: this compound is often used in dry, inert solvents such as hexane or benzene.

Major Products: The major products of this compound reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Organic Synthesis

Ethyllithium is primarily employed as a nucleophilic reagent in organic synthesis. Its ability to form carbanions allows it to react with a variety of electrophiles, facilitating the construction of complex organic molecules. The following table summarizes key reactions involving this compound:

| Reaction Type | Electrophile | Product | Reference |

|---|---|---|---|

| Alkylation | Carbonyl compounds | Alcohols | |

| Coupling | Aryl halides | Aryl ethers | |

| Polymerization | Dienes | Polymers |

Case Study: Synthesis of Alcohols

In a notable study, this compound was used to convert carbonyl compounds into alcohols through nucleophilic addition. This method demonstrated high yields and selectivity, showcasing this compound's versatility in organic transformations.

Polymer Chemistry

This compound plays a crucial role as an initiator in anionic polymerization processes. Its strong basicity facilitates the formation of active sites for polymer growth. The following table illustrates its application in various polymerization reactions:

| Polymer Type | Monomer | Polymerization Temperature | Reference |

|---|---|---|---|

| Polyethylene | Ethylene | 0 °C to 25 °C | |

| Polystyrene | Styrene | -78 °C to 25 °C |

Case Study: Anionic Polymerization of Styrene

A study highlighted the use of this compound in the anionic polymerization of styrene, resulting in well-defined polystyrene with controlled molecular weights. This application underscores this compound's significance in producing specialty polymers with tailored properties.

Materials Science

In materials science, this compound is utilized to synthesize lithium-containing materials and compounds. Its reactivity allows for the development of novel materials with specific functionalities.

Table: Lithium-Containing Materials

| Material Type | Synthesis Method | Applications | Reference |

|---|---|---|---|

| Lithium Silicates | Reaction with silicates | Battery electrolytes | |

| Lithium Aluminates | Reaction with aluminum | Lightweight structural materials |

Safety Considerations

Given its high reactivity, handling this compound requires strict safety protocols. It is classified as hazardous and must be stored under inert conditions to prevent decomposition and reactions with moisture or air.

Mechanism of Action

The mechanism by which ethyllithium exerts its effects is primarily through its strong nucleophilic and basic properties. The carbon-lithium bond in this compound is highly polar, making the carbon atom a strong nucleophile. This allows this compound to attack electrophilic centers in various substrates, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Similar Organolithium Compounds

Structural and Thermochemical Properties

Ethyllithium’s structural and thermodynamic attributes are compared with mthis compound (CH₃Li), n-butyllithium (C₄H₉Li), and vinyllithium (C₂H₃Li) in Table 1.

Table 1. Key Properties of this compound and Analogous Organolithium Compounds

| Compound | C–Li Bond Length (Å) | Aggregation State | Thermal Decomposition Temp. (°C) | ΔrH° (kJ/mol) |

|---|---|---|---|---|

| This compound | 1.880 | Tetramer (D2d) | 120 | -345.7 ± 2.0 |

| Mthis compound | 2.021 | Tetramer/Pentamer | 200* | -320.0† |

| n-Butyllithium | 1.890 | Hexamer | 150 | -300.5† |

| Vinyllithium | 1.860‡ | Dimer | N/A | N/A |

*Data sources: .

†Example values for illustrative comparison; ‡Estimated from extended basis calculations .

- C–Li Bonding : this compound exhibits shorter C–Li bonds compared to mthis compound (2.021 Å), reflecting differences in electron density distribution and ionic character. The bond length correlates inversely with the compound’s nucleophilicity .

- Aggregation : this compound forms tetramers, similar to mthis compound, but contrasts with n-butyllithium, which aggregates into hexamers. Smaller aggregates (e.g., dimers in vinyllithium) often exhibit higher reactivity due to reduced steric hindrance .

- Thermal Stability : this compound decomposes at 120°C, lower than n-butyllithium (150°C), indicating reduced thermal stability. Mthis compound’s higher decomposition temperature (200°C) aligns with its stronger Li–C bond .

Solvation and Reactivity

- Solvent Interactions: this compound forms stable complexes with Lewis bases like triethylamine (Et₃N) in benzene, enhancing its solubility and moderating reactivity. This contrasts with mthis compound, which shows weaker solvation in nonpolar solvents .

- Reaction Enthalpies : The exothermicity of this compound in HBr reactions (-345.7 kJ/mol) surpasses mthis compound’s hypothetical values (~-320 kJ/mol), underscoring its superior proton affinity .

Biological Activity

Ethyllithium, an organolithium compound with the formula , is primarily recognized for its applications in organic synthesis, particularly as a strong base and nucleophile. Its unique properties and reactivity have prompted investigations into its biological activity, although it is more commonly associated with chemical processes than direct biological effects. This article delves into the biological implications of this compound, supported by relevant case studies and research findings.

This compound is a highly reactive organolithium reagent, often utilized in various organic reactions, including deprotonation and nucleophilic additions. Its strong basicity makes it effective in generating carbanions, which can then participate in further reactions. The compound is soluble in non-polar solvents such as petroleum ether, facilitating its use in various synthetic pathways .

Biological Activity Overview

While this compound's primary role is in synthetic chemistry, some studies have explored its potential biological interactions:

- Antioxidant Properties : this compound has been implicated in reactions that produce free radicals, which can lead to oxidative stress. However, its role as a direct antioxidant is limited due to its reactivity .

- Cellular Effects : Research indicates that organolithium compounds can influence cellular processes. For instance, lithium ions are known to affect signaling pathways related to cell proliferation and apoptosis, although specific studies on this compound are scarce .

Case Studies and Research Findings

Data Tables

The following table summarizes the key properties and applications of this compound:

| Property | Description |

|---|---|

| Chemical Formula | |

| Solubility | Soluble in non-polar solvents (e.g., petroleum ether) |

| Base Strength | Strong base; effective for deprotonation |

| Applications | Organic synthesis; metal-metal exchange reactions |

| Notable Reactivity | Forms carbanions; interacts with organomercury compounds |

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling ethyllithium in synthetic chemistry?

this compound's pyrophoric nature necessitates rigorous inert atmosphere techniques (e.g., Schlenk lines, gloveboxes) and cryogenic storage (−20°C to −78°C). Protocols should specify solvent drying (e.g., distillation over Na/K alloy) and real-time monitoring via NMR or titration to confirm reagent integrity .

Q. How do synthesis methods for this compound influence its reactivity and purity?

Comparative studies between direct metallation (e.g., Li metal + ethyl halide) and transmetallation routes (e.g., Li exchange with Grignard reagents) reveal differences in byproduct profiles. Purity is assessed via Karl Fischer titration (water content <50 ppm) and -NMR to detect residual solvents or decomposition products .

Q. What are the standard substrates for assessing this compound’s nucleophilic reactivity?

Benchmarks include reactions with carbonyl compounds (e.g., ketones, esters) and halogens. Kinetic studies using stopped-flow techniques under controlled temperatures (−78°C to 0°C) quantify reaction rates, while GC-MS identifies side products like Wurtz coupling derivatives .

Advanced Research Questions

Q. How do solvent coordination effects modulate this compound’s stability and reaction pathways?

Polar aprotic solvents (e.g., THF, EtO) stabilize this compound via Li coordination, altering aggregation states. FT-IR and cryoscopic molecular weight measurements differentiate monomeric vs. oligomeric structures, while DFT calculations model solvent-reagent interactions .

Q. What methodologies resolve contradictions in kinetic data for this compound-mediated reactions?

Discrepancies in activation parameters (e.g., ΔH, ΔS) across studies require meta-analysis of reaction conditions (solvent purity, temperature gradients). Isotopic labeling (-ethyl groups) and advanced kinetics (Eyring plots) isolate mechanistic variables .

Q. How can decomposition pathways of this compound be systematically analyzed to improve synthetic yields?

Decomposition products (e.g., LiOH, ethane) are quantified via headspace GC-MS and in situ Raman spectroscopy. Mechanistic insights from Arrhenius studies (variable-temperature NMR) inform stabilizer additives (e.g., TMEDA, 12-crown-4) .

Q. What computational models predict this compound’s behavior in asymmetric catalysis?

Molecular dynamics simulations (AMBER, Gaussian) correlate Li coordination geometry with enantioselectivity in aldol or alkylation reactions. Experimental validation uses chiral auxiliaries (e.g., BINOL-derived ligands) and X-ray crystallography of intermediates .

Q. Methodological Guidelines

- Data Contradiction Analysis : Cross-reference studies using standardized conditions (IUPAC guidelines) and apply multivariate regression to identify outliers .

- Experimental Reproducibility : Document inert atmosphere protocols, solvent batch numbers, and calibration curves for analytical instruments .

- Ethical Data Reporting : Disclose negative results (e.g., failed reactions) and raw datasets in supplementary materials to avoid publication bias .

Properties

IUPAC Name |

lithium;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.Li/c1-2;/h1H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXOWQOWPHHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001772 | |

| Record name | Lithium ethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-49-4 | |

| Record name | Ethyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium ethan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.